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molecular formula C11H11NOS B8503585 1-(6-(Thiophen-3-yl)pyridin-3-yl)ethanol

1-(6-(Thiophen-3-yl)pyridin-3-yl)ethanol

Cat. No. B8503585
M. Wt: 205.28 g/mol
InChI Key: JJXXQZIQMPMDEK-UHFFFAOYSA-N
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Patent
US09394290B2

Procedure details

Synthesized using compound 56b (260 mg, 1.37 mmol) and methylmagnesium bromide (2.74 mL, 2.74 mmol, 1 M in THF) according to Method D. Crude product was purified by flash chromatography on silica-gel using a mixture of hexane/ethyl acetate (1:1) as eluent. Yellow solid. Yield: 240 mg, 85%. 1H NMR (CDCl3, 500 MHz): δH (ppm)=1.50 (d, J=6.6 Hz, 3H), 4.90 (q, J=6.3 Hz, 1H), 7.38 (dd, J=5.0, 2.8 Hz, 1H), 7.55 (d, J=8.2 Hz, 1H), 7.61 (dd, J=5.0, 1.3 Hz, 1H), 7.70 (dd, J=8.2, 2.2 Hz, 1H), 7.85 (dd, J=2.8, 1.3 Hz, 1H), 8.48 (d, J=2.2 Hz, 1H); 13C NMR (CDCl3, 125 MHz): δC (ppm)=25.2, 68.0, 120.4, 123.6, 126.4, 126.5, 134.3, 139.5, 142.0, 147.4, 152.9; (ESI): m/z=206.29 [M+H]+.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][N:7]=2)=[CH:2]1.[CH3:14][Mg]Br>>[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[N:7]=[CH:8][C:9]([CH:10]([OH:11])[CH3:14])=[CH:12][CH:13]=2)=[CH:2]1

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
S1C=C(C=C1)C1=NC=C(C=O)C=C1
Step Two
Name
Quantity
2.74 mL
Type
reactant
Smiles
C[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
Crude product was purified by flash chromatography on silica-gel
ADDITION
Type
ADDITION
Details
a mixture of hexane/ethyl acetate (1:1) as eluent

Outcomes

Product
Name
Type
Smiles
S1C=C(C=C1)C1=CC=C(C=N1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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